molecular formula C7H12Cl2N4 B2915136 N-(4-Aminophenyl)guanidine dihydrochloride CAS No. 951323-36-7

N-(4-Aminophenyl)guanidine dihydrochloride

Cat. No.: B2915136
CAS No.: 951323-36-7
M. Wt: 223.1
InChI Key: SJUGMWAHXDABPZ-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)guanidine dihydrochloride” is a chemical compound with the CAS Number: 951323-36-7 . It is used for pharmaceutical testing .


Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H12Cl2N4 .

Scientific Research Applications

Synthesis and Pharmacological Effects

  • Synthesis of N-Substituted Compounds: Guanidine-containing agents like N-(4-Aminophenyl)guanidine dihydrochloride have been utilized in the synthesis of compounds with significant biological activity. For instance, N-substituted 3,4-dihydroquinazolines were synthesized, which are considered rigid analogues of phenylguanidines. These compounds showed potential in decreasing blood pressure and antagonizing the pressor response to norepinephrine in anesthetized rats (Grosso et al., 1980).

Molecular and Cellular Biology

  • Role in DNA Structures: The guanidine group is significant in the study of DNA structures, particularly in guanidine DNA quadruplex (G4-DNA) structures. These structures are crucial in regulating key biological processes like transcription and replication. Research on G4-DNA ligands based on the naphthalene diimide pharmacophore against bacteria highlighted the potential of guanidine-containing compounds in therapeutic drug targets (Cebrián et al., 2021).

Antimicrobial Activity

  • Antifungal Properties: Studies on compounds like polyhexamethylene guanidine hydrochloride, which contain guanidine groups, showed potent antifungal activity against pathogenic fungi, surpassing common antifungal drugs like amphotericin B. The mechanism involves forming pores in the fungal cell membrane (Choi, Kim, & Lee, 2017).

Protein Chemistry

  • Influence on Protein Folding: Guanidine hydrochloride, a related compound, has been found to induce folding in acid-unfolded proteins, stabilizing the molten globule state. This provides insights into the differential action of guanidine compounds in protein chemistry (Hagihara et al., 1993).

Cardiovascular Research

  • Cardiovascular Activity Study: Research into aromatic guanidine compounds revealed that these substances primarily cause vasoconstriction without cardiac stimulation. The study suggested a direct alpha-adrenergic mechanism of action for certain guanidine derivatives (Hughes, Liu, & Enkoji, 1975).

DNA and RNA Isolation

  • Nucleic Acid Isolation: Guanidine hydrochloride has been effectively used for isolating DNA and RNA from various sources, demonstrating the utility of guanidine compounds in molecular biology techniques (Pramanick, Forstová, & Pivec, 1976).

Properties

IUPAC Name

2-(4-aminophenyl)guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGMWAHXDABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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